molecular formula C7H11IN2O B2436218 (4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol CAS No. 2101197-48-0

(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2436218
CAS No.: 2101197-48-0
M. Wt: 266.082
InChI Key: DJSJHABBVQKMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C7H11IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom and a propyl group on the pyrazole ring, along with a methanol group, makes this compound unique and potentially useful in various chemical and biological applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be explored for its potential therapeutic effects, especially if its derivatives show activity against specific biological targets.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the iodine atom: The pyrazole ring can be iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.

    Addition of the propyl group: The iodinated pyrazole can undergo alkylation with a propyl halide (e.g., propyl bromide) in the presence of a base such as potassium carbonate.

    Introduction of the methanol group: The final step involves the reduction of a suitable precursor (e.g., a pyrazole aldehyde) to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: (4-Iodo-1-propyl-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: (1-Propyl-1H-pyrazol-3-yl)methanol.

    Substitution: (4-Azido-1-propyl-1H-pyrazol-3-yl)methanol.

Mechanism of Action

The mechanism of action of (4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the iodine atom could influence its binding affinity and specificity for certain molecular targets, while the propyl and methanol groups may affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-1-propyl-1H-pyrazol-3-yl)methanol: Similar structure but with a bromine atom instead of iodine.

    (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol: Similar structure but with a chlorine atom instead of iodine.

    (4-Fluoro-1-propyl-1H-pyrazol-3-yl)methanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

(4-Iodo-1-propyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. Iodine is larger and more polarizable than other halogens, which can lead to different chemical and biological properties compared to its bromo, chloro, and fluoro analogs.

Properties

IUPAC Name

(4-iodo-1-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSJHABBVQKMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.